5-Pentadecylresorcinol-d29 chemical structure and properties
5-Pentadecylresorcinol-d29 chemical structure and properties
The following technical guide details the chemical structure, properties, and experimental application of 5-Pentadecylresorcinol-d29 , a critical stable isotope-labeled internal standard used in lipidomics and nutritional epidemiology.
Advanced Stable Isotope Internal Standard for Alkylresorcinol Quantification[1]
Executive Summary
5-Pentadecylresorcinol-d29 (also known as Adipostatin A-d29 or Cardol-d29) is a highly specific, deuterated analog of 5-pentadecylresorcinol.[1] It serves as the "gold standard" Internal Standard (IS) for the quantification of alkylresorcinols (ARs) in biological matrices (plasma, adipose tissue) and food products.[1]
ARs are phenolic lipids used as specific biomarkers for whole-grain wheat and rye intake.[1][2][3][4] The d29-labeled analog is preferred over shorter-chain homologs (like 5-nonadecylresorcinol) because it exhibits identical chromatographic retention and ionization efficiency to the target analyte while providing a distinct mass shift (+29 Da) that eliminates cross-talk in Mass Spectrometry (MS) detection.[1]
Chemical Identity & Specifications
Structural Analysis
The "d29" designation indicates that 29 hydrogen atoms in the pentadecyl side chain have been replaced with deuterium (
-
Synonyms: 1,3-Benzenediol, 5-(pentadecyl-d29)-; Adipostatin A-d29.[1][7]
-
Molecular Formula:
[1][5][7] -
Exact Mass: ~349.45 Da (Calculated)[1]
-
Unlabeled Counterpart: 5-Pentadecylresorcinol (
, MW 320.51)[1]
Isotopic Labeling Logic:
The stoichiometry (
-
Aromatic Ring & Hydroxyls: 5 Protons (
) remain (3 on the ring, 2 on hydroxyls).[1] -
Alkyl Chain (
): Contains 29 Deuteriums ( ) and 2 Protons ( ).[1] -
Positioning: The 2 remaining protons on the chain are typically located at the
-position (C1') adjacent to the aromatic ring.[1] This results from synthetic reduction methods (e.g., ketone reduction) that introduce protons at the attachment point.[1] The rest of the chain (C2' to C15') is fully deuterated ( and terminal ).[1]
Physicochemical Properties[1][9]
| Property | Specification | Relevance |
| Appearance | Off-white to pale beige solid | Phenolic oxidation can darken color.[1] |
| Solubility | Methanol, Ethanol, DMSO, Chloroform | Lipophilic tail requires organic solvents.[1] Insoluble in water. |
| pKa | ~9.4 (Phenolic OH) | Requires neutral or acidic conditions to remain protonated during extraction; basic conditions ionize it.[1] |
| LogP | > 6.0 (Predicted) | Highly lipophilic; requires liquid-liquid extraction (LLE).[1] |
| Stability | Light and Air Sensitive | Phenolic moiety is prone to oxidation.[1] Store at -20°C under inert gas (Argon/Nitrogen). |
Analytical Application: LC-MS/MS Workflow
The primary utility of 5-Pentadecylresorcinol-d29 is in Isotope Dilution Mass Spectrometry (IDMS) .[1] This method corrects for matrix effects, extraction losses, and ionization suppression/enhancement.[1]
Mechanism of Action
In a typical workflow, the d29-standard is spiked into the sample before extraction.[1] Because it is chemically identical to the native analyte (except for mass), it behaves identically during:
-
Extraction: Partitioning into the organic phase.[1]
-
Chromatography: Eluting at the same retention time (RT).[1]
-
Ionization: Experiencing the same matrix suppression in the ESI source.[1]
Workflow Diagram
The following diagram illustrates the critical path for using 5-Pentadecylresorcinol-d29 in a quantitative lipidomics assay.
Caption: Workflow for alkylresorcinol quantification using d29-labeled internal standard. Note the co-extraction and co-elution steps.
Experimental Protocol
Stock Solution Preparation
Objective: Create a stable primary stock.[1]
-
Weighing: Accurately weigh ~1.0 mg of 5-Pentadecylresorcinol-d29.
-
Solvent: Dissolve in 1.0 mL of LC-MS grade Methanol . (Result: 1 mg/mL).[1]
-
Storage: Aliquot into amber glass vials. Store at -80°C.
-
Working Solution: Dilute stock to 1 µg/mL in Methanol for daily use.
Extraction Method (Plasma)
Principle: Liquid-Liquid Extraction (LLE) exploits the lipophilicity of the pentadecyl chain.[1]
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike: Add 20 µL of 5-Pentadecylresorcinol-d29 working solution (final conc. depends on expected range).
-
Equilibrate: Vortex and let stand for 10 mins to allow IS to bind to plasma proteins/lipids.
-
Extract: Add 2 mL of Ethyl Acetate or Diethyl Ether .
-
Agitate: Vortex vigorously for 2 mins; Centrifuge at 3000 x g for 5 mins.
-
Transfer: Collect the supernatant (organic layer) into a fresh tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Methanol/Water (90:10).
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).[1] Mode: Negative Electrospray Ionization (ESI-).[1]
| Parameter | Setting | Notes |
| Column | C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) | Phenyl-hexyl provides better separation of lipid isomers.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid helps peak shape, though ESI is negative.[1] |
| Mobile Phase B | Acetonitrile/Methanol (50:[1]50) | Strong organic elution required for C15 chain.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Standard UHPLC flow.[1] |
| Ionization | Negative Mode (ESI-) | Phenolic protons are acidic.[1] |
| MRM Transition | 348.5 | Parent [M-H]- to Ring Fragment.[1] |
Transition Logic:
-
Parent Ion: The calculated [M-H]
for d29 is approx 348.5 m/z .[1] -
Product Ion: The resorcinol ring fragment is typically 97 m/z (or similar ring-specific fragments), which remains unchanged by the alkyl chain deuteration if the ring is unlabeled.[1]
-
Note: Always optimize the collision energy (CE) for the specific d29 isotope, as the heavier chain can slightly alter fragmentation kinetics.[1]
References
-
Toronto Research Chemicals. 5-Pentadecylresorcinol-d29 Product Page. Catalog No. TRC-P267002.[1] Link[1]
-
Splendid Lab. 5-Pentadecylresorcinol-d29 Specifications. Catalog No. CSL-29074.[1][7] Link
-
Ross, A. B., et al. "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry."[1] Rapid Communications in Mass Spectrometry, 2010. Link
-
Landberg, R., et al. "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake."[1][3] The Journal of Nutrition, 2014.[1] Link
-
Clearsynth. 5-Pentadecylresorcinol-d29 Stable Isotope. Link[1]
Sources
- 1. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]
- 2. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of alkylresorcinol metabolites in human urine by gas chromatography-mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. clearsynth.com [clearsynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
